molecular formula C10H19Cl2N3 B1472498 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1803590-40-0

4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1472498
CAS No.: 1803590-40-0
M. Wt: 252.18 g/mol
InChI Key: BXBQCMJCGPCALV-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3 and its molecular weight is 252.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with heme-containing enzymes such as cytochrome P450 . This interaction can lead to the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. Additionally, the compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The imidazole ring in the compound can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are crucial for the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the compound has shown long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can vary over time, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism can also be influenced by cofactors such as NADPH and FAD .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by specific signals and post-translational modifications that direct the compound to its site of action . The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBQCMJCGPCALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 4
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 5
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 6
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.